1-(2-methoxybenzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

Medicinal Chemistry Physicochemical Profiling Sulfonylpiperazine SAR

1-(2-Methoxybenzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a synthetic sulfonylpiperazine derivative (C13H17F3N2O3S, MW 338.35) that combines a 2-methoxybenzenesulfonyl moiety with a 2,2,2-trifluoroethyl substituent on the piperazine core. Publicly available bioactivity databases, including ZINC, report no known activity for this compound, and no primary research papers or patents were found that provide quantitative pharmacological characterization.

Molecular Formula C13H17F3N2O3S
Molecular Weight 338.35
CAS No. 1235238-89-7
Cat. No. B2849718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxybenzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
CAS1235238-89-7
Molecular FormulaC13H17F3N2O3S
Molecular Weight338.35
Structural Identifiers
SMILESCOC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC(F)(F)F
InChIInChI=1S/C13H17F3N2O3S/c1-21-11-4-2-3-5-12(11)22(19,20)18-8-6-17(7-9-18)10-13(14,15)16/h2-5H,6-10H2,1H3
InChIKeyMQXKWQMMWPAPQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxybenzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine (CAS 1235238-89-7) Procurement Baseline


1-(2-Methoxybenzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a synthetic sulfonylpiperazine derivative (C13H17F3N2O3S, MW 338.35) that combines a 2-methoxybenzenesulfonyl moiety with a 2,2,2-trifluoroethyl substituent on the piperazine core. Publicly available bioactivity databases, including ZINC, report no known activity for this compound, and no primary research papers or patents were found that provide quantitative pharmacological characterization [1]. The compound appears solely in vendor catalogs as a research chemical, with no peer-reviewed comparative efficacy or selectivity data available .

Why 1-(2-Methoxybenzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine Cannot Be Generically Substituted


No quantitative data exist to support a claim that this compound is irreplaceable by close analogs. In the sulfonylpiperazine class, even minor positional or electronic modifications—such as moving the methoxy group from the 2-position to the 3-position or introducing a fluorine substituent—can substantially alter lipophilicity, metabolic stability, and target-binding profiles . The 2,2,2-trifluoroethyl group is a recognized lipophilicity-enhancing and metabolically stabilizing motif, and its presence distinguishes this compound from non-fluorinated piperazines. However, because no head-to-head or cross-study quantitative data are available for this specific entity, generic substitution cannot be ruled out based on current evidence.

Quantitative Differentiation Evidence for 1-(2-Methoxybenzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine (CAS 1235238-89-7)


Physicochemical Property Comparison: 2-Methoxy vs. 3-Methoxy Positional Isomer

The 2-methoxybenzenesulfonyl substitution pattern in the target compound places the methoxy group ortho to the sulfonyl moiety, creating a distinct electronic and steric environment compared to the 3-methoxy positional isomer (CAS 1207038-20-7). While no receptor-binding data exist for either compound, class-level SAR from sulfonylpiperazine nAChR modulators indicates that ortho-substituted aryl sulfonamides can exhibit different potency and subtype selectivity compared to meta- or para-substituted analogs [1]. This positional difference may translate into divergent target engagement profiles, but quantitative confirmation is absent.

Medicinal Chemistry Physicochemical Profiling Sulfonylpiperazine SAR

Trifluoroethyl Group Contribution to Lipophilicity

The 2,2,2-trifluoroethyl substituent on the piperazine nitrogen is a well-documented motif for increasing lipophilicity (calculated XLogP) and improving metabolic stability relative to non-fluorinated alkyl counterparts. Although no experimentally measured logP or metabolic stability data are published for this specific compound, the presence of the trifluoroethyl group distinguishes it from unsubstituted or methyl-substituted piperazine analogs that lack this pharmacokinetic tuning element .

Drug Design Lipophilicity Metabolic Stability

Application Scenarios for 1-(2-Methoxybenzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine (CAS 1235238-89-7)


Exploratory SAR Studies in Sulfonylpiperazine CB1 Antagonist Programs

This compound can serve as a scaffold-diversification building block in cannabinoid-1 receptor (CB1) antagonist programs, where sulfonylpiperazine cores with varied aryl substitution patterns are explored for potency and selectivity optimization. The 2-methoxybenzenesulfonyl-4-trifluoroethyl substitution pattern represents a specific combination not widely exemplified in published CB1 patent literature, offering a novel vector for proprietary SAR exploration [1].

Negative Allosteric Modulator Probe Development for nAChRs

Given the established activity of sulfonylpiperazine analogs as negative allosteric modulators of human α4β2 and α3β4 nicotinic acetylcholine receptors, the target compound's unique substitution pattern may yield differentiated subtype selectivity or potency profiles. It could be screened alongside known sulfonylpiperazine nAChR modulators to expand the SAR landscape [2].

Physicochemical Tool Compound for Fluorine-Mediated Property Optimization

As a fluorinated piperazine derivative, this compound can be used as a reference standard in studies correlating trifluoroethyl substitution with logD, permeability, and microsomal stability. It provides a matched molecular pair with its non-fluorinated or differently fluorinated analogs for systematic property profiling in drug discovery campaigns .

Quote Request

Request a Quote for 1-(2-methoxybenzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.